1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol

Lipophilicity Physicochemical Properties Drug Discovery

This fluorinated cyclohexanol derivative, featuring both an ethynyl group and a trifluoromethyl substituent on a rigid ring, is crucial for introducing enhanced lipophilicity (XLogP3 = 2.1) and metabolic stability. Procure specifically for applications requiring this distinct -CF3 impact and a terminal alkyne handle for click chemistry or cross-coupling diversification.

Molecular Formula C9H11F3O
Molecular Weight 192.18 g/mol
CAS No. 1482732-50-2
Cat. No. B6228786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol
CAS1482732-50-2
Molecular FormulaC9H11F3O
Molecular Weight192.18 g/mol
Structural Identifiers
SMILESC#CC1(CCC(CC1)C(F)(F)F)O
InChIInChI=1S/C9H11F3O/c1-2-8(13)5-3-7(4-6-8)9(10,11)12/h1,7,13H,3-6H2
InChIKeyXOZIJMOHCIKIMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethynyl-4-(trifluoromethyl)cyclohexan-1-ol (CAS 1482732-50-2): A Fluorinated Building Block for Advanced Synthesis


1-Ethynyl-4-(trifluoromethyl)cyclohexan-1-ol is a fluorinated cyclohexanol derivative characterized by the presence of both an ethynyl group and a trifluoromethyl substituent on a rigid cyclohexane ring [1]. This unique combination of functional groups confers distinct physicochemical properties, making it a valuable intermediate in pharmaceutical, agrochemical, and materials science research [1]. Its molecular formula is C9H11F3O, and it has a molecular weight of 192.18 g/mol [1].

Why Generic 1-Ethynylcyclohexanol Cannot Replace 1-Ethynyl-4-(trifluoromethyl)cyclohexan-1-ol


Generic substitution with a non-fluorinated analog like 1-ethynylcyclohexanol (CAS 78-27-3) is not scientifically equivalent due to the profound impact of the trifluoromethyl (-CF3) group on key molecular properties. The -CF3 group is well-established to significantly enhance lipophilicity, metabolic stability, and membrane permeability [1]. These alterations directly affect a compound's pharmacokinetic profile, its behavior in biological assays, and its performance in material applications, such as altering release properties in silicone coatings. The quantitative differences detailed below demonstrate why the trifluoromethylated variant must be specifically procured for research requiring these distinct attributes.

Quantifiable Differentiation of 1-Ethynyl-4-(trifluoromethyl)cyclohexan-1-ol from Non-Fluorinated Analogs


Enhanced Lipophilicity (XLogP3) Compared to 1-Ethynylcyclohexanol

The introduction of a trifluoromethyl group markedly increases the compound's lipophilicity compared to the non-fluorinated analog, 1-ethynylcyclohexanol. This is a crucial parameter influencing membrane permeability and oral absorption [1].

Lipophilicity Physicochemical Properties Drug Discovery

Increased Hydrogen Bond Acceptor Count Due to Trifluoromethyl Substitution

The trifluoromethyl group introduces three fluorine atoms, which serve as potent hydrogen bond acceptors. This significantly alters the compound's hydrogen bonding capacity compared to the non-fluorinated analog.

Hydrogen Bonding Molecular Recognition Physicochemical Properties

Class-Level Evidence: Improved Metabolic Stability Conferred by Trifluoromethyl Group

While direct comparative metabolic stability data for this specific compound is not available in the public domain, extensive literature demonstrates that the trifluoromethyl group consistently enhances the metabolic stability of organic molecules by reducing oxidative clearance [1].

Metabolic Stability Pharmacokinetics Medicinal Chemistry

Dual Functional Handle: Ethynyl Group Enables Click Chemistry and Cross-Coupling

The terminal alkyne (ethynyl) group is a versatile synthetic handle that enables highly efficient and selective transformations, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC, 'click chemistry') and Sonogashira cross-coupling. This functionality is retained in the fluorinated analog, providing a route to incorporate the trifluoromethylcyclohexanol scaffold into more complex molecular architectures [1].

Click Chemistry Cross-Coupling Synthetic Versatility

Optimal Use Cases for Procuring 1-Ethynyl-4-(trifluoromethyl)cyclohexan-1-ol


Medicinal Chemistry: Optimizing Pharmacokinetic Properties of Lead Compounds

Procure this compound when the goal is to introduce a trifluoromethyl group to enhance the lipophilicity (XLogP3 = 2.1) and metabolic stability of a drug candidate while simultaneously providing a terminal alkyne handle for further diversification via click chemistry or cross-coupling [1]. The increased hydrogen bond acceptor count (4 vs. 1 in non-fluorinated analog) may also improve target binding interactions [2].

Materials Science: Tailoring Fluorinated Polymers and Liquid Crystals

Use this building block to incorporate a trifluoromethylcyclohexanol motif into polymers or liquid crystals. The -CF3 group can impart desirable properties such as increased hydrophobicity, lower surface energy, and altered dielectric constants, while the ethynyl group allows for precise incorporation into the material's backbone [1].

Chemical Biology: Developing Fluorinated Probes and Bioconjugates

Leverage the ethynyl group for bioorthogonal conjugation via CuAAC ('click' reaction) to attach the trifluoromethylated cyclohexanol scaffold to biomolecules or surfaces. The enhanced lipophilicity and potential metabolic stability of the fluorinated fragment can be critical for designing effective chemical probes with improved cellular uptake and reduced non-specific clearance [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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